

# Spectroscopic Profile of 4-Amino-3-fluorophenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3-fluorophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-fluorophenol** (CAS No: 399-95-1). Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of key molecular data, predicted spectroscopic information, and comparative data from its structural analog, 4-aminophenol. Detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret data for this and similar molecules.

## Core Molecular Data

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>6</sub> FNO	PubChem[1]
Molecular Weight	127.12 g/mol	PubChem[1]
Exact Mass	127.043341977 Da	PubChem[1]
IUPAC Name	4-amino-3-fluorophenol	PubChem[1]
Synonyms	3-Fluoro-4-aminophenol, 2-Fluoro-4-hydroxyaniline	PubChem[1]

## Spectroscopic Data Presentation

While experimental spectra for **4-Amino-3-fluorophenol** are not readily available in public databases, the following tables summarize the expected and comparative spectroscopic data.

## Mass Spectrometry (MS)

The primary ionization method for a polar molecule like **4-Amino-3-fluorophenol** would be Electrospray Ionization (ESI), likely in positive ion mode, which would protonate the basic amino group.

Ion	Calculated m/z
[M+H] <sup>+</sup>	128.0511

Note: The calculated m/z is based on the exact mass of **4-Amino-3-fluorophenol** (127.04334 Da)<sup>[1]</sup> and the mass of a proton.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **4-Amino-3-fluorophenol**. These predictions are based on established increments for substituents on a benzene ring. For comparison, experimental data for the closely related compound, 4-aminophenol, is also provided<sup>[2]</sup>.

Table 1: Predicted <sup>1</sup>H NMR Data for **4-Amino-3-fluorophenol**

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	6.6 - 6.8	Doublet of doublets	$J(H,F) \approx 8-10, J(H,H) \approx 2-3$
H-5	6.7 - 6.9	Doublet	$J(H,H) \approx 8-9$
H-6	6.5 - 6.7	Doublet of doublets	$J(H,H) \approx 8-9, J(H,F) \approx 4-5$
-OH	8.5 - 9.5	Broad Singlet	-
-NH <sub>2</sub>	4.0 - 5.0	Broad Singlet	-

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **4-Amino-3-fluorophenol**

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1 (C-OH)	145 - 150
C-2	110 - 115 (d, $J(\text{C},\text{F}) \approx 15\text{-}20 \text{ Hz}$ )
C-3 (C-F)	150 - 155 (d, $J(\text{C},\text{F}) \approx 230\text{-}250 \text{ Hz}$ )
C-4 (C-NH <sub>2</sub> )	135 - 140 (d, $J(\text{C},\text{F}) \approx 10\text{-}15 \text{ Hz}$ )
C-5	118 - 122
C-6	115 - 120 (d, $J(\text{C},\text{F}) \approx 3\text{-}5 \text{ Hz}$ )

Table 3: Experimental NMR Data for 4-Aminophenol (in DMSO-d<sub>6</sub>)[\[2\]](#)

Spectrum	Chemical Shift ( $\delta$ , ppm)
$^1\text{H}$ NMR	8.37 (s, 1H, OH), 6.48-6.50 (d, $J=10 \text{ Hz}$ , 2H, Ar-H), 6.42-6.44 (d, $J=10 \text{ Hz}$ , 2H, Ar-H), 4.38 (s, 2H, NH <sub>2</sub> )
$^{13}\text{C}$ NMR	168.09, 153.70, 131.82, 113.18

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Amino-3-fluorophenol** is expected to show characteristic absorption bands for the hydroxyl, amino, and fluoroaromatic functional groups.

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (Phenolic)	3200 - 3600	Strong, Broad
N-H Stretch (Amino)	3300 - 3500	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C=C Stretch (Aromatic)	1500 - 1600	Medium to Strong
C-N Stretch (Aromatic)	1250 - 1350	Medium to Strong
C-F Stretch (Aromatic)	1100 - 1300	Strong
C-O Stretch (Phenolic)	1180 - 1260	Strong

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **4-Amino-3-fluorophenol**.

Methodology:

- Sample Preparation:
  - Weigh approximately 10-20 mg of **4-Amino-3-fluorophenol**.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or Methanol-d<sub>4</sub>) in a clean, dry vial. DMSO-d<sub>6</sub> is often a good choice for phenols and anilines due to its ability to dissolve polar compounds and to observe exchangeable protons.
  - Transfer the solution to a standard 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

- Instrumentation:
  - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Data Acquisition:
  - $^1\text{H}$  NMR:
    - Acquire a one-dimensional proton spectrum.
    - Typical spectral parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR:
    - Acquire a one-dimensional carbon spectrum with proton decoupling.
    - Typical spectral parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing and Analysis:
  - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
  - Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure.
  - Assign the signals in the  $^{13}\text{C}$  NMR spectrum to the respective carbon atoms in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Amino-3-fluorophenol**.

**Methodology:**

- Sample Preparation (for solid sample):
  - KBr Pellet Method:
    - Thoroughly grind a small amount of **4-Amino-3-fluorophenol** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
    - Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR) Method:
    - Place a small amount of the solid sample directly onto the ATR crystal.
    - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrumentation:
  - A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record the spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - Collect a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.
  - Acquire the sample spectrum, typically co-adding 16 to 32 scans to improve the signal-to-noise ratio. The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C-H aromatic, C=C aromatic, C-N, C-F, C-O).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **4-Amino-3-fluorophenol**.

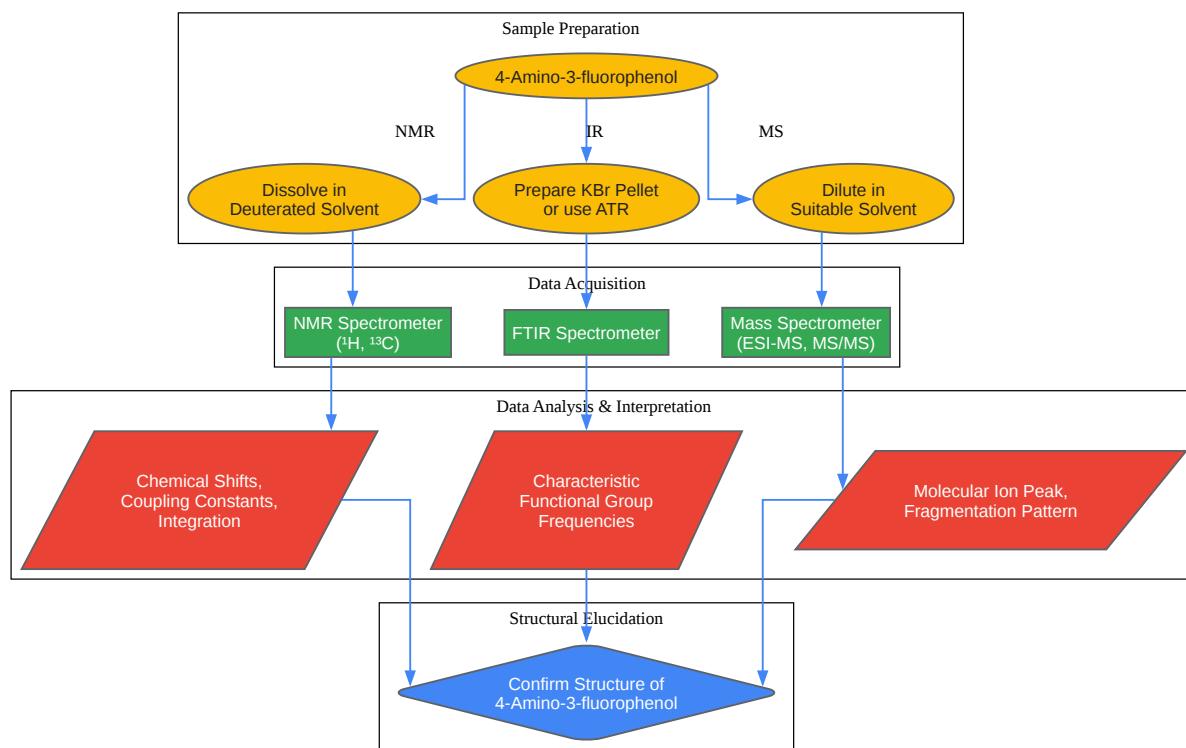
Methodology:

- Sample Preparation:
  - Prepare a dilute solution of **4-Amino-3-fluorophenol** (e.g., 1-10  $\mu$ g/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.
  - A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation for positive ion mode ESI.
- Instrumentation:
  - A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS). Common mass analyzers include quadrupole, time-of-flight (TOF), and Orbitrap.
- Data Acquisition:
  - Introduce the sample solution into the ESI source via direct infusion or through an LC column.
  - Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range (e.g., m/z 50-300).
  - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the precursor ion ( $[M+H]^+$ ) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
- Data Analysis:
  - Identify the molecular ion peak ( $[M+H]^+$ ) to confirm the molecular weight of the compound.

- Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural information.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Amino-3-fluorophenol**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

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